molecular formula C9H11NO4 B8432516 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-(methoxymethyl)-, methyl ester

1H-Pyrrole-3-carboxylic acid, 5-formyl-1-(methoxymethyl)-, methyl ester

Cat. No. B8432516
M. Wt: 197.19 g/mol
InChI Key: QCGPIAJMBIWVAD-UHFFFAOYSA-N
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Patent
US05571927

Procedure details

reacting a methyl 2-formyl-4-pyrrolcarboxylate with chloromethyl-methyl-ether in the presence of a base and a suitable organic solvent, obtaining as a reaction product methyl 2-formyl-N-methoxymethyl-4-pyrrolcarboxylate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:4][CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:7]=1)=[O:2].Cl[CH2:13][O:14][CH3:15]>>[CH:1]([C:3]1[N:4]([CH2:13][O:14][CH3:15])[CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:7]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1NC=C(C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1N(C=C(C1)C(=O)OC)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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